BCH001
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Overview
Description
BCH001 is a quinoline derivative known for its role as a specific inhibitor of poly(A)-specific ribonuclease (PAPD5). This compound has garnered significant attention due to its ability to restore telomerase activity and telomere length in dyskeratosis congenita patient-induced pluripotent stem cells .
Scientific Research Applications
BCH001 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying quinoline derivatives and their reactions.
Biology: Employed in research on telomerase activity and telomere length regulation.
Medicine: Investigated for its potential therapeutic effects in treating dyskeratosis congenita and other telomere-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCH001 involves multiple steps, starting from the quinoline core. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Industrial Production Methods
Industrial production of this compound is typically carried out under controlled conditions to ensure high purity and yield. The process involves large-scale organic synthesis techniques, followed by purification steps such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
BCH001 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
Mechanism of Action
BCH001 exerts its effects by specifically inhibiting PAPD5, a non-canonical poly(A) polymerase. This inhibition leads to the restoration of telomerase activity and telomere length in dyskeratosis congenita patient-induced pluripotent stem cells. The compound does not inhibit other poly(A)-specific ribonucleases or several other canonical and non-canonical polynucleotide polymerases .
Comparison with Similar Compounds
Similar Compounds
RG7834: Another PAPD5 inhibitor that has shown similar effects in restoring telomerase activity and telomere length.
Small Molecule Telomerase Activators: Compounds that activate telomerase through different mechanisms
Uniqueness
BCH001 is unique in its high specificity for PAPD5 and its ability to restore telomerase activity without affecting other related enzymes. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[3-ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O5/c1-2-29-19(28)14-10-24-15-8-7-11(30-20(21,22)23)9-13(15)17(14)25-16-6-4-3-5-12(16)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJMVZAVAUGMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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